molecular formula C26H27ClN2O3 B5411623 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5411623
M. Wt: 451.0 g/mol
InChI Key: ZVRAXDPJOSPAEM-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetically designed chemical compound intended for research and development purposes. This complex molecule features a benzamide core substituted with a chloro group at the 4-position, which is a common pharmacophore in medicinal chemistry known to influence molecular properties such as electrophilicity and membrane permeability . The structure is further elaborated with a 2-methyl-2H-chromen moiety, a privileged scaffold frequently encountered in compounds with diverse biological activities, linked via a propen-2-yl bridge containing a (Z)-configured double bond, cyclohexylamino group, and oxo functionality. This specific molecular architecture, incorporating multiple hydrogen bond donors and acceptors, suggests potential for targeted protein interactions, similar to compounds described in patents for kinase inhibition . The presence of the chromene ring system indicates potential for exploration in various biochemical pathways, as related structures have been investigated for their role in modulating cellular processes. Researchers may employ this compound as a key intermediate in synthetic organic chemistry, a candidate for high-throughput screening in drug discovery programs targeting specific enzymes or receptors, or as a structural analog for structure-activity relationship (SAR) studies. The compound is provided strictly for research use in laboratory settings. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. Please refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

4-chloro-N-[(Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3/c1-17-20(15-19-7-5-6-10-24(19)32-17)16-23(26(31)28-22-8-3-2-4-9-22)29-25(30)18-11-13-21(27)14-12-18/h5-7,10-17,22H,2-4,8-9H2,1H3,(H,28,31)(H,29,30)/b23-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRAXDPJOSPAEM-KQWNVCNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NC3CCCCC3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NC3CCCCC3)\NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves several steps. One common synthetic route includes the following steps :

    Formation of the chromenyl moiety: This step involves the synthesis of 2-methyl-2H-chromen-3-yl from appropriate starting materials through cyclization reactions.

    Amination: The chromenyl intermediate is then reacted with cyclohexylamine to introduce the cyclohexylamino group.

    Coupling with benzamide: The final step involves coupling the cyclohexylamino-chromenyl intermediate with 4-chlorobenzoyl chloride under suitable conditions to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide exhibit significant anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of this compound has been explored in various preclinical models. It has shown promise in reducing inflammation markers and mediators, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Properties :
    • Preliminary research suggests that this compound may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate its application in neurodegenerative disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease pathways:

Mechanism of ActionDescription
Enzyme Inhibition Inhibits key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
Receptor Modulation Acts on specific receptors that regulate inflammatory responses and cell survival.
Apoptosis Induction Triggers programmed cell death in malignant cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Inflammation Model Research :
    • Research conducted on animal models of arthritis showed significant reductions in joint swelling and pain when treated with the compound, underscoring its potential as an anti-inflammatory agent.
  • Neuroprotection Study :
    • A recent investigation into neuroprotective agents revealed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its potential role in therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Hypothesized or Reported) Reference
Target Compound C₂₃H₂₂ClN₂O₃ ~432.89 4-Chlorobenzamide, Z-enamine, 2-methylchromene, cyclohexylamino Anticancer, antimicrobial -
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide C₂₇H₁₉Cl₂N₂O₂ ~477.36 Benzamide, chlorophenyl, tetrahydrochromene, cyano Intermediate for pyrimidinone synthesis
4-{[(1Z)-2-[4-(6-Chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide C₂₂H₁₃ClN₄O₃S 448.90 Benzamide, thiazole, chromenone, cyano Not reported
4-Chloro-N-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide C₁₅H₁₀ClN₃O₂ ~299.71 Benzohydrazide, indole, Z-configuration Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ ~193.24 3-Methylbenzamide, hydroxyl, tertiary alkyl Metal-catalyzed C–H functionalization
Key Observations:

Chromene Derivatives: The target compound and analogs share chromene/coumarin moieties, which are linked to enzyme inhibition (e.g., kinases, cytochrome P450) . The 2-methyl group in the target may enhance metabolic stability compared to ’s thiazole-linked chromenone.

Amide vs. Hydrazide: The benzamide group in the target compound (vs.

Substituent Effects: The cyclohexylamino group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas ’s hydroxyl group enhances hydrophilicity (logP ~1.8), impacting membrane permeability.

Biological Activity

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a chromen moiety, which is known for its diverse biological activities. The presence of a chlorobenzamide group enhances its pharmacological profile. The structural formula can be represented as follows:

C19H22ClN2O3\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{3}

Antioxidant Activity

Research indicates that compounds containing chromen structures exhibit significant antioxidant properties. A study evaluated various substituted chromen derivatives, revealing that those with similar structural motifs to this compound demonstrated notable free radical scavenging abilities. The IC50 values for related compounds ranged from 2.07 μM to 2.45 μM, indicating strong antioxidant potential .

CompoundIC50 (μM)
4a2.07
4b2.25
4c2.29
4d2.30
4e2.35

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cells. Studies have shown that benzamide derivatives can inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.

For instance, compounds similar to our target have been identified as effective in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to various diseases. For example, it has been suggested that similar benzamide derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and pain pathways. This inhibition could provide therapeutic benefits in treating conditions like arthritis or other inflammatory disorders.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antioxidant Studies : A comparative analysis of antioxidant activities among chromen derivatives highlighted the role of substitution patterns on efficacy, emphasizing the significance of the chlorobenzamide moiety in enhancing activity .
  • Cancer Research : In vitro studies on derivatives showed promising results in inhibiting proliferation in various cancer cell lines, with some compounds inducing apoptosis at lower concentrations than traditional chemotherapeutics .
  • Enzyme Activity : Investigations into enzyme inhibition revealed that certain structural modifications could enhance selectivity and potency against COX enzymes, suggesting potential applications in anti-inflammatory therapies .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization requires systematic variation of reaction parameters. For example, palladium-based catalysts (e.g., Pd/C) in dichloromethane at controlled temperatures (40–60°C) enhance coupling reactions, as seen in analogous benzamide derivatives . Multi-step synthesis (e.g., sequential Schiff base formation followed by cyclization) should be monitored via thin-layer chromatography (TLC) to isolate intermediates. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to remove unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its stereochemistry?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the cyclohexylamino group (δ 1.2–2.0 ppm for protons; δ 25–35 ppm for carbons) and the chromen-3-yl moiety (aromatic protons at δ 6.5–8.0 ppm). The (1Z)-configuration of the propen-2-yl group can be confirmed via coupling constants (J = 10–12 Hz for Z-isomers) .
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and chloro-benzamide C-Cl vibrations (~700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the benzamide backbone .

Q. How do substituents (e.g., chloro, chromen-3-yl) influence this compound’s reactivity in biological assays?

  • Methodological Answer : The chloro group enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic protein pockets. The chromen-3-yl moiety may confer fluorescence, enabling tracking in cellular uptake studies. Comparative studies with non-chlorinated analogs (e.g., replacing Cl with F or H) can isolate substituent effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the cyclohexylamino group’s conformational flexibility can be modeled to optimize hydrogen bonding with target enzymes .
  • Molecular Docking (AutoDock Vina) : Screen derivatives against X-ray crystallographic structures of biological targets (e.g., kinases) to prioritize synthesis. Focus on π-π stacking between the chromen-3-yl ring and aromatic residues .

Q. What statistical approaches resolve contradictions in biological assay data (e.g., IC50 variability across studies)?

  • Methodological Answer : Use Design of Experiments (DoE) to identify confounding variables. For example:
  • Factorial Design : Test interactions between solvent polarity (DMSO vs. ethanol) and pH (5.0 vs. 7.4) on IC50 values .
  • ANOVA : Analyze batch-to-batch variability in compound purity (e.g., HPLC area% >95% vs. <90%) and its impact on cytotoxicity .

Q. What novel reaction pathways could functionalize the chromen-3-yl ring without disrupting the benzamide core?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) at the chromen-3-yl C-6 position, followed by reduction to an amine for further coupling .
  • Click Chemistry : Introduce azide groups via SNAr reactions, enabling copper-catalyzed cycloaddition with alkynes for bioconjugation .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques References
Synthesis Optimization Catalyst (Pd/C), solvent polarity, temperatureTLC, column chromatography
Structural Validation NMR coupling constants, IR stretches1H/13C NMR, FT-IR, HRMS
Bioactivity Analysis Solvent/pH effects, target binding affinityDoE, molecular docking, fluorescence assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.